molecular formula C6H11N B14867034 3-Ethylidenepyrrolidine

3-Ethylidenepyrrolidine

Cat. No.: B14867034
M. Wt: 97.16 g/mol
InChI Key: JXJYVPWTUATFSL-UHFFFAOYSA-N
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Description

3-Ethylidenepyrrolidine is an organic compound characterized by a five-membered pyrrolidine ring with an ethylidene substituent at the third position. This compound is a derivative of pyrrolidine, which is a saturated heterocycle containing nitrogen. The presence of the ethylidene group introduces unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidenepyrrolidine can be achieved through various methods. One classical approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method is known for its regio- and stereoselectivity, which is crucial for obtaining the desired product with high purity .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylidenepyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Ethylpyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.

Scientific Research Applications

3-Ethylidenepyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylidenepyrrolidine involves its interaction with specific molecular targets. The ethylidene group can participate in various binding interactions, enhancing the compound’s affinity for certain enzymes or receptors. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing their biological activity .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the ethylidene group.

    Pyrrolidinone: A lactam derivative with a carbonyl group.

    Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings.

Uniqueness: 3-Ethylidenepyrrolidine stands out due to the presence of the ethylidene group, which imparts unique reactivity and binding properties. This makes it a valuable scaffold for designing novel bioactive molecules with specific target selectivity .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

3-ethylidenepyrrolidine

InChI

InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,7H,3-5H2,1H3

InChI Key

JXJYVPWTUATFSL-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCNC1

Origin of Product

United States

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